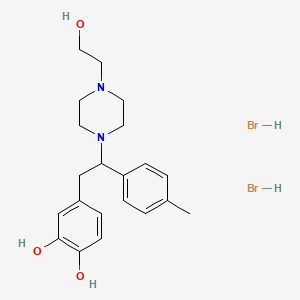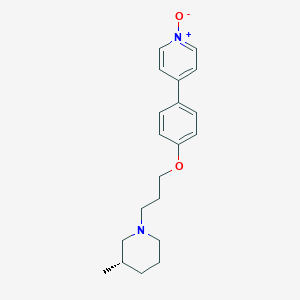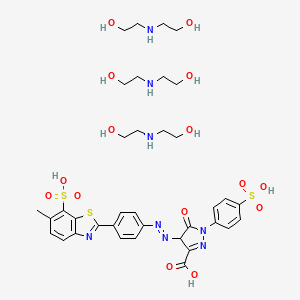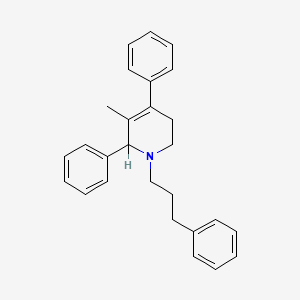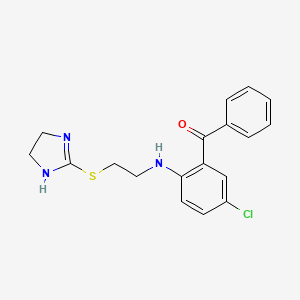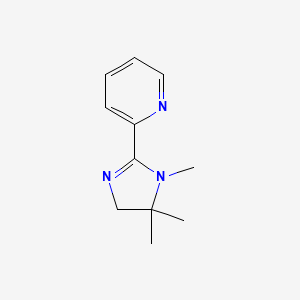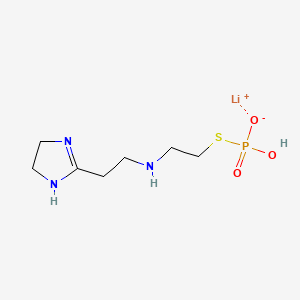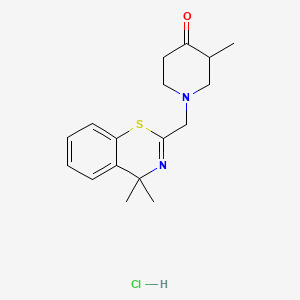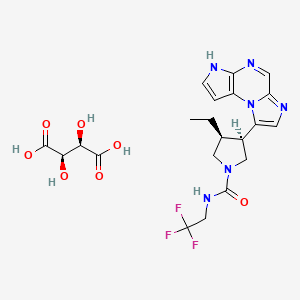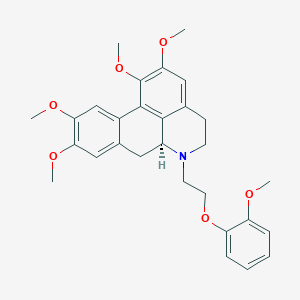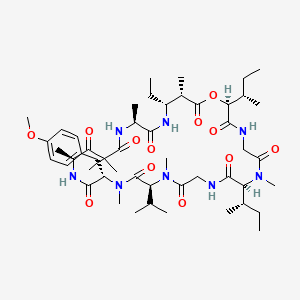
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine is a synthetic organic compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions using appropriate piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-ethylpiperazine
- 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-propylpiperazine
Uniqueness
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
325145-37-7 |
|---|---|
Molekularformel |
C14H15F3N2O |
Molekulargewicht |
284.28 g/mol |
IUPAC-Name |
(3S)-3-methyl-1-[4-(trifluoromethyl)-1-benzofuran-7-yl]piperazine |
InChI |
InChI=1S/C14H15F3N2O/c1-9-8-19(6-5-18-9)12-3-2-11(14(15,16)17)10-4-7-20-13(10)12/h2-4,7,9,18H,5-6,8H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
RZSIBGYUCGYDKG-VIFPVBQESA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1)C2=C3C(=C(C=C2)C(F)(F)F)C=CO3 |
Kanonische SMILES |
CC1CN(CCN1)C2=C3C(=C(C=C2)C(F)(F)F)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



